2-Aminobicyclo[2.2.2]octane-2-carboxylic acid
Description
Significance of Conformationally Constrained Amino Acids in Contemporary Chemical Research
Firstly, it can enhance the binding affinity of a peptide to its biological target, such as a receptor or enzyme. nih.gov A flexible molecule must expend energy to adopt the correct conformation for binding, whereas a constrained analogue is already closer to the required shape, leading to a more favorable interaction. Secondly, conformational constraint can significantly improve the selectivity of a drug. iris-biotech.de Biological receptors often have distinct subtypes, and a rigid peptide can be designed to fit into the binding site of one subtype with high precision, avoiding off-target effects. iris-biotech.de Furthermore, reducing the flexibility of a peptide can increase its metabolic stability, as the rigid structure is less susceptible to degradation by enzymes in the body. lifechemicals.com The introduction of these constrained amino acids provides a powerful strategy for improved drug design, offering insights into ligand-receptor interactions and the development of new therapeutic agents. nih.govingentaconnect.com
Historical Development and Evolution of Research on Bicyclo[2.2.2]octane Scaffolds in Organic Chemistry
The bicyclo[2.2.2]octane framework, a bridged cyclic hydrocarbon, has a rich history in organic chemistry and has proven to be a versatile scaffold in various applications. acs.orgnih.gov Initially explored for its unique structural and stereochemical properties, this rigid and well-defined three-dimensional cage has found significant utility in medicinal chemistry. mdpi.com Over the past few decades, bicyclo[2.2.2]octane derivatives have been recognized as effective bioisosteres, serving as non-aromatic mimics for phenyl rings in drug candidates. nih.govresearchgate.net This substitution can lead to improved physicochemical properties, such as increased solubility and better metabolic stability, while maintaining or even enhancing biological activity. nih.gov
The bicyclo[2.2.2]octane core is a key structural element in a number of biologically active natural and synthetic products. acs.orgnih.gov Its rigid nature allows for the precise spatial orientation of functional groups, making it an attractive template for designing molecules that can interact with specific biological targets. acs.orgnih.gov Research into this scaffold has led to its incorporation into a wide range of compounds, including enzyme inhibitors and antiviral agents. acs.orgnih.govnih.gov The continuous development of synthetic methods to access functionalized bicyclo[2.2.2]octane derivatives has further expanded their application in the design of novel therapeutics and complex molecular architectures. mdpi.com
Overview of 2-Aminobicyclo[2.2.2]octane-2-carboxylic Acid as a Pivotal Research Target
As a member of the conformationally constrained amino acid family built upon the bicyclo[2.2.2]octane framework, this compound represents a convergence of these important research areas. This specific compound has garnered attention for its potential biological activities and as a valuable building block in synthetic chemistry. nih.govnih.gov
Research has indicated that this compound can selectively affect the levels of neutral amino acids in the cerebral cortex, suggesting its potential as a tool for studying amino acid transport and metabolism in the central nervous system. nih.gov The synthesis of this and related aminobicyclo[2.2.2]octane carboxylic acids, in both racemic and enantiomerically pure forms, has been a subject of investigation, highlighting the chemical interest in these structures. nih.govsigmaaldrich.com The development of efficient synthetic routes is crucial for making these compounds readily available for further biological evaluation and for their incorporation into larger, more complex molecules like peptides. nih.govmdpi.com The unique structural rigidity and the presence of both amino and carboxylic acid functionalities make this compound a pivotal target for chemists aiming to create novel, conformationally defined molecules with potential therapeutic applications.
Structure
3D Structure
Properties
IUPAC Name |
2-aminobicyclo[2.2.2]octane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c10-9(8(11)12)5-6-1-3-7(9)4-2-6/h6-7H,1-5,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNAWZRUSSBUFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Aminobicyclo 2.2.2 Octane 2 Carboxylic Acid and Its Analogs
Advanced Synthetic Routes to the Core Bicyclo[2.2.2]octane-2-carboxylic Acid Scaffold
The construction of the bicyclo[2.2.2]octane core is a critical step in the synthesis of 2-aminobicyclo[2.2.2]octane-2-carboxylic acid. Various advanced synthetic routes have been developed to access this scaffold, with a strong emphasis on controlling the stereochemistry.
Stereoselective Synthesis Strategies for Enantiomerically Enriched Forms
The synthesis of enantiomerically pure bicyclic α-amino acids, such as (-)-2-aminobicyclo[2.2.2]octane-2-carboxylic acid, can be achieved through stereoselective methods. One notable approach involves the use of chiral templates. For instance, a chiral glycine (B1666218) equivalent can be derivatized to form an α,β-didehydroalanine derivative. This intermediate can then undergo a Diels-Alder cycloaddition with a suitable diene, such as 1,3-cyclohexadiene (B119728), with endo selectivity to furnish the desired enantiomerically pure bicyclic α-amino acid. acs.org
Another strategy focuses on the synthesis of specific enantiomers, such as (+)-(2S)-2-aminobicyclo[2.2.2]octane-2-carboxylic acid, through tailored synthetic pathways that establish the desired stereochemistry at the outset. uow.edu.au These methods often involve multiple steps and rely on the principles of asymmetric synthesis to achieve high enantiomeric purity.
Diastereoselective Cycloaddition Reactions in Scaffold Construction
The Diels-Alder reaction is a powerful and widely employed method for constructing the bicyclo[2.2.2]octane framework in a diastereoselective manner. wm.edu This [4+2] cycloaddition reaction, typically between a 1,3-cyclohexadiene derivative and a dienophile, allows for the formation of the bicyclic system with predictable stereochemistry.
One effective strategy involves the reaction of 1,3-cyclohexadiene with a chiral β-nitroacrylate. This reaction proceeds as a diastereoselective Diels-Alder cycloaddition, where the major cycloadducts can be isolated and subsequently transformed into enantiopure trans-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acids. thegoodscentscompany.comsigmaaldrich.com The stereochemical outcome of the cycloaddition is directed by the chiral auxiliary on the dienophile, leading to the formation of specific diastereomers.
The Diels-Alder reaction of 1,3-cyclohexadiene with maleic anhydride (B1165640) is another example, resulting in the diastereoselective formation of di-endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride. mdpi.com This anhydride can then serve as a precursor for the introduction of the amino and carboxylic acid functionalities.
Furthermore, the asymmetric Diels-Alder cycloaddition of 1-aminocyclohexadiene to a chiral acrylate (B77674) has been utilized for the synthesis of enantiopure bridgehead-aminobicyclo[2.2.2]octane-2-carboxylic acid, showcasing the versatility of this approach in controlling the stereochemistry of the resulting scaffold. researchgate.net
Resolution Techniques for Chiral Separation of Enantiomers
In cases where stereoselective synthesis is not employed or does not yield products with sufficient enantiomeric purity, resolution techniques are crucial for the separation of enantiomers.
A classical and effective method is the resolution via diastereomeric salt formation. For example, racemic ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate has been successfully resolved using O,O'-dibenzoyltartaric acid. nih.gov The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent hydrolysis of the separated diastereomers yields the enantiomerically pure amino acids. nih.gov
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is another powerful technique for the analytical and preparative separation of enantiomers. Direct HPLC separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acid enantiomers has been achieved on CSPs containing macrocyclic glycopeptide antibiotic selectors. nih.govresearchgate.net The separation can be optimized by adjusting the mobile phase composition and temperature, and thermodynamic studies have shown that the enantioseparation can be either enthalpically or entropically driven depending on the conditions. nih.gov
Strategies for Functionalization and Derivatization
Once the this compound scaffold is obtained, further functionalization and derivatization of the amino and carboxylic acid groups are often necessary for various applications.
Selective Modification of the Amino Group
The selective modification of the amino group is a key step in the synthesis of derivatives of this compound. A common strategy is the introduction of a protecting group, which not only prevents unwanted side reactions but can also influence the solubility and handling of the compound.
A widely used protecting group for the amino functionality is the tert-butoxycarbonyl (Boc) group. The N-acylation of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) provides the corresponding N-Boc protected derivative. mdpi.comsemanticscholar.org This protection strategy has been successfully applied to derivatives of 3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid. mdpi.com The synthesis of enantiopure trans-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acids has also been reported. sigmaaldrich.com
Chemical Transformations at the Carboxylic Acid Moiety
The carboxylic acid group of this compound can undergo various chemical transformations to yield a range of derivatives.
Esterification is a common transformation that converts the carboxylic acid into an ester. This is often done to facilitate purification or to modify the properties of the molecule. For example, 3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid can be esterified in the presence of ethanol (B145695) and thionyl chloride to furnish the corresponding amino ester. mdpi.com
Hydrolysis of the ester group is the reverse reaction and is used to liberate the free carboxylic acid. This is a crucial step in the synthesis of the final amino acid product, particularly after purification of the ester derivative. Microwave-assisted hydrolysis has been shown to be an efficient method for this transformation. nih.gov
The following table summarizes the synthetic strategies discussed:
| Synthetic Goal | Methodology | Key Reagents/Techniques | Outcome |
| Enantiomerically Enriched Scaffold | Stereoselective Synthesis | Chiral templates, Diels-Alder with chiral auxiliaries | Specific enantiomers of this compound and its analogs |
| Diastereomerically Controlled Scaffold | Diastereoselective Cycloaddition | Diels-Alder reaction | Bicyclo[2.2.2]octane core with defined relative stereochemistry |
| Chiral Separation | Resolution Techniques | Diastereomeric salt formation (e.g., with O,O'-dibenzoyltartaric acid), Chiral HPLC | Separation of racemic mixtures into pure enantiomers |
| Amino Group Modification | Selective N-Protection | Di-tert-butyl dicarbonate (Boc anhydride) | N-Boc protected this compound derivatives |
| Carboxylic Acid Modification | Esterification / Hydrolysis | Ethanol/SOCl₂, Microwave-assisted hydrolysis | Formation of esters for purification and subsequent deprotection to the carboxylic acid |
Functionalization of the Bicyclo[2.2.2]octane Carbon Skeleton
The rigid bicyclo[2.2.2]octane skeleton serves as a foundational scaffold, the functionalization of which is critical for the synthesis of this compound and its derivatives. Researchers have employed various strategies to introduce and modify functional groups on this framework with high stereoselectivity.
A key strategy involves the functionalization of an existing double bond within the bicyclic system. For instance, the olefinic bond of N-protected endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid can be stereoselectively functionalized. mdpi.com One such method is iodolactonization, which proceeds under two-phase conditions to furnish an iodolactone intermediate. This intermediate can then be reduced, for example with tributyltin hydride (Bu₃SnH), to yield a saturated N-Boc protected lactone. mdpi.com
Further transformations can be carried out to introduce additional functionality. Hydrolysis of these intermediates can lead to the formation of hydroxylated amino acids. For example, all-endo-3-amino-5-hydroxybicyclo[2.2.2]octane-2-carboxylic acid hydrochloride has been synthesized through the hydrolysis of an N-acetylhydroxy amino acid precursor. mdpi.com
Another approach to functionalization involves the direct modification of substituents on the saturated bicyclo[2.2.2]octane ring. The synthesis of various stereoisomers of 3-aminobicyclo[2.2.2]octane-2-carboxylic acid has been achieved through isomerization, hydrogenation, and hydrolysis of the corresponding ester precursors. nih.govresearchgate.net For example, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is a common method to reduce the double bond in bicyclo[2.2.2]octene precursors, leading to the saturated octane (B31449) skeleton. nih.gov The choice of reaction conditions and catalysts is crucial for controlling the stereochemical outcome of these transformations.
The following table summarizes selected functionalization reactions on the bicyclo[2.2.2]octane skeleton.
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| N-Boc-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid | Iodolactonization | Iodolactone intermediate | mdpi.com |
| Iodolactone intermediate | Bu₃SnH | N-Boc lactone | mdpi.com |
| Ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate enantiomers | i) NaOEt, EtOH, 70 °C; ii) Pd/C, H₂; iii) MW, H₂O, 100 °C | Enantiomers of cis- and trans-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid | nih.gov |
Novel Approaches in Synthetic Organic Chemistry
The quest for more efficient and stereocontrolled syntheses of constrained amino acids like this compound has spurred the development of novel synthetic methodologies. These approaches often aim to construct the complex bicyclic core with the desired functional groups in a more convergent manner.
One of the most powerful and frequently used methods for constructing the bicyclo[2.2.2]octene framework is the Diels-Alder reaction. arkat-usa.org This cycloaddition reaction provides a robust route to the core structure, which can then be further functionalized. Novel variations and applications of this reaction continue to be explored. For instance, aminocatalytic strategies have been developed for the synthesis of uracil (B121893) derivatives bearing a bicyclo[2.2.2]octane scaffold through a sequence of two consecutive Diels-Alder cycloadditions. bohrium.com This cascade reaction allows for the rapid assembly of the complex bicyclic system with high stereoselectivity, controlled by a chiral aminocatalyst such as 2-(diphenylmethyl)pyrrolidine. bohrium.com
Biomimetic approaches, which mimic synthetic pathways found in nature, have also provided innovative routes. The biomimetic Diels-Alder reaction has been applied to the formation of the related bicyclo[2.2.2]diazaoctane core. nih.gov In these syntheses, a precursor is treated with a reagent to induce tautomerization into an azadiene, which then undergoes an intramolecular Diels-Alder cycloaddition to form the bicyclic structure. nih.gov
Other novel strategies include the use of transition metal-catalyzed reactions. Palladium-catalyzed transformations have been developed for preparing 1,4-disubstituted bicyclo[2.2.2]octane derivatives. google.com These methods often involve the oxidation of a cyclohexadiene derivative in the presence of a palladium catalyst and an appropriate nucleophile or carboxylate source. google.com Furthermore, radical cyclization approaches have been devised to construct the bicyclo[2.2.2]diazaoctane core, showcasing the versatility of radical chemistry in synthesizing complex bridged systems. nih.gov
The table below outlines some of the novel synthetic strategies employed in the synthesis of bicyclo[2.2.2]octane systems and related structures.
| Methodology | Key Features | Example Application | Reference |
|---|---|---|---|
| Aminocatalytic Double Diels-Alder Reaction | Cascade reaction; high stereoselectivity using a chiral aminocatalyst. | Synthesis of uracil derivatives with a bicyclo[2.2.2]octane scaffold. | bohrium.com |
| Biomimetic Intramolecular Diels-Alder | Mimics natural synthetic pathways; involves tautomerization to an azadiene followed by cyclization. | Formation of the bicyclo[2.2.2]diazaoctane core. | nih.gov |
| Transition Metal-Catalyzed Oxidation | Palladium-catalyzed transformation of cyclohexadiene derivatives. | Preparation of 1,4-disubstituted bicyclo[2.2.2]octane derivatives. | google.com |
Stereochemical and Conformational Analysis of 2 Aminobicyclo 2.2.2 Octane 2 Carboxylic Acid
The Intrinsic Conformational Rigidity Imposed by the Bicyclo[2.2.2]octane Framework
The bicyclo[2.2.2]octane skeleton is a highly constrained, bridged-ring system. mdpi.comnih.govdoaj.org It consists of three six-membered rings fused in a cage-like structure, where two bridgehead carbons are connected by three two-carbon (ethylene) bridges. researchgate.net This architecture results in a drastic reduction of conformational freedom compared to flexible acyclic or monocyclic systems. nih.govacs.org The BCO framework is often described as a rigid molecular bridge or linker, useful for studying through-bond and through-space electronic interactions due to its fixed geometry. researchgate.netacs.org
Determination of Absolute and Relative Stereochemistry of the Bicyclic System
The presence of a substituent at the C2 position of the bicyclo[2.2.2]octane ring, as in 2-aminobicyclo[2.2.2]octane-2-carboxylic acid, introduces chirality. Determining the absolute and relative stereochemistry of the amino and carboxylic acid groups is fundamental to understanding the molecule's properties and interactions. The primary methods employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography. nih.govresearchgate.net
X-ray crystallography provides the most definitive determination of stereochemistry. By diffracting X-rays through a single crystal of the compound or a suitable derivative, a precise three-dimensional map of electron density can be generated. This map reveals the exact spatial arrangement of every atom in the molecule, unambiguously establishing both the relative positions of the substituents (e.g., cis or trans) and, often, the absolute configuration (R/S) at the chiral centers. nih.gov For instance, X-ray analysis of derivatives has been used to confirm the absolute configurations of related bicyclic β-amino acid precursors. nih.gov
NMR spectroscopy is a powerful tool for determining the relative stereochemistry in solution. The rigid nature of the BCO framework leads to well-defined and predictable proton-proton (¹H-¹H) coupling constants (³J(H,H)). The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing the ³J(H,H) values, the relative orientation of substituents on the BCO cage can be deduced. nih.gov
The table below presents hypothetical ¹H NMR data for different stereoisomers of a related compound, illustrating how chemical shifts and coupling constants can be used to assign stereochemistry.
| Compound/Isomer | Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
|---|---|---|---|
| cis-Isomer | H-2 | 2.95 | J(H-2, H-3) = 4.5 |
| H-3 | 3.50 | J(H-3, H-4) = 2.8 | |
| trans-Isomer | H-2 | 2.70 | J(H-2, H-3) = 9.2 |
| H-3 | 3.20 | J(H-3, H-4) = 3.0 |
Influence of Substituents and Derivatization on Molecular Conformation
Although the BCO framework is rigid, the introduction of substituents and further derivatization can induce subtle changes in its conformation and electronic properties. These changes are primarily due to steric and electronic effects.
Steric interactions, particularly between bulky substituents, can influence the slight twisting of the BCO cage. ¹³C NMR spectroscopy is highly sensitive to these steric effects. Interactions between substituents separated by three bonds (gamma effects) or four bonds in a syn-axial orientation (delta effects) produce characteristic changes in the ¹³C chemical shifts. cdnsciencepub.comcdnsciencepub.com For example, closely neighboring vicinal substituents typically cause shielding (an upfield shift), while syn-axial delta interactions can lead to significant deshielding (a downfield shift) of the affected carbon atoms. cdnsciencepub.comcdnsciencepub.com These spectral shifts provide insight into the conformational consequences of substitution.
Electronic effects of substituents are transmitted through the rigid sigma-bond framework (inductive effects) and through space (field effects). researchgate.netnih.gov Studies on 1,4-disubstituted BCO derivatives have shown that substituent effects are highly additive and can be quantified. researchgate.net The rigid geometry of the BCO system prevents resonance effects, making it an ideal model for isolating and studying through-bond and through-space interactions. nih.gov For example, the redox potentials of BCO-derived quinones are influenced by the transannular electronic effects of substituents on the other side of the cage. beilstein-journals.org
Derivatization can also lead to measurable changes in bond angles and lengths within the cage. In a study of 1-phospha-4-silabicyclo[2.2.2]octane derivatives, complexation of the phosphorus atom with borane (B79455) (BH₃) resulted in an enlargement of the C–P–C bond angle from 100.9° to 104.2°, demonstrating that reactions at a substituent can impact the geometry of the bicyclic cage. arkat-usa.org
The following table summarizes key crystallographic data for a derivatized BCO system, highlighting the defined geometry.
| Parameter | Value (for Ph-SMAP, 1a) | Value (for Ph-SMAP–BH₃, 12) |
|---|---|---|
| Average C–P–C Angle | 100.9° | 104.2° |
| Average P–C–C–Si Dihedral Angle | 15.5° | - |
| P–Si Distance | 3.105 Å | - |
| P–B Distance | - | 1.922(2) Å |
Data adapted from a study on 1-phospha-4-silabicyclo[2.2.2]octane (SMAP) derivatives. arkat-usa.org
Conformational Dynamics and Energy Landscape Studies
The conformational dynamics of the BCO framework are limited to low-energy vibrations and the aforementioned twisting motion around the bridgehead-bridgehead axis. Due to the high energy barrier, ring-flipping is not possible. The energy landscape of the parent bicyclo[2.2.2]octane is characterized by a deep potential energy well corresponding to the twisted D₃ symmetry ground state. atlantis-press.com
Studies on steroidal molecules containing a BCO unit as a rotator have provided quantitative data on its dynamics in the solid state. acs.orgnih.gov Using solid-state NMR, it was determined that the BCO group can undergo rapid rotation around its long axis. In one such study, the BCO rotator was found to be disordered over two distinct sites, with site exchange rates indicating fast rotational motion. nih.gov
For this compound, the presence of the amino and carboxylic acid substituents at the C2 position would significantly alter this dynamic profile. These substituents would introduce a much higher rotational barrier compared to the unsubstituted parent BCO cage due to their size and the potential for intramolecular interactions (e.g., hydrogen bonding). The energy landscape would become more complex, with distinct energy minima corresponding to different rotational orientations (rotamers) of the amino and carboxyl groups relative to the bicyclic framework.
Computational methods, such as Density Functional Theory (DFT), are often employed to model the conformational dynamics and energy landscapes of such substituted systems. researchgate.netnih.govarkat-usa.org These calculations can map the potential energy surface as a function of bond rotations and predict the relative energies of different conformers, the energy barriers to their interconversion, and their equilibrium populations. Such studies would be essential to fully characterize the conformational preferences and dynamic behavior of this compound.
Applications of 2 Aminobicyclo 2.2.2 Octane 2 Carboxylic Acid As a Versatile Chemical Building Block and Scaffold
Integration into Peptidomimetic Structures and Foldamer Science
The unique stereochemical and conformational properties of ABOC make it an exceptional tool in the design of novel peptide-based structures. Foldamers, which are artificial oligomers that adopt well-defined secondary structures, have benefited significantly from the incorporation of constrained cyclic β-amino acids like ABOC. nih.govacs.orgmdpi.com These structures are instrumental in mimicking biomacromolecules while offering enhanced resistance to enzymatic degradation. mdpi.com
A primary application of ABOC in foldamer science is its remarkable ability to induce and stabilize specific helical conformations. nih.govmdpi.com The constrained nature of the bicyclic scaffold pre-organizes the peptide backbone, promoting the formation of ordered secondary structures even in short oligomers. acs.org
When alternated with α-amino acids in α,β-hybrid peptides, ABOC has been shown to promote the formation of mixed helices. iucr.orgnih.gov For example, short oligomers have been observed to adopt an 11/9 helix, a structure stabilized by intramolecular hydrogen bonds. iucr.orgnih.gov As the oligomer length increases, an 18/16 helix becomes the more favored conformation. nih.gov For oligomers of intermediate length, NMR studies have suggested a rapid interconversion between these two helical forms. nih.gov
Beyond hybrid peptides, ABOC has been used to design stable 12/10-helices by alternating it with acyclic β-homologated proteinogenic amino acids. ibmmpeptide.com These mixed β-peptides exhibit well-defined right-handed 12/10-helices that are stable in a variety of solvents, from polar to apolar. ibmmpeptide.com The stability of these helices is attributed to a network of C10 and C12 hydrogen-bonded pseudocycles, with the C10 cycles involving the bridgehead amine of the ABOC unit being particularly stable. ibmmpeptide.com The bicyclic residue is also compatible with and helps to stabilize the canonical oligourea helix. nih.gov
Table 1: Helical Structures Induced by ABOC in Oligomers
| Oligomer Type | ABOC Pattern | Observed Helical Structure(s) | Key Stabilizing Interactions | Source(s) |
|---|---|---|---|---|
| α,β-Hybrid Peptides | Alternating with α-amino acids | 11/9-helix, 18/16-helix | Intramolecular i,i+3 and i,i-1 C=O⋯H—N hydrogen bonds | iucr.orgnih.gov |
| Mixed β-Peptides | Alternating with acyclic β-amino acids | 12/10-helix | C10 and C12 hydrogen-bonded pseudocycles | ibmmpeptide.com |
Reverse turns are critical secondary structure motifs in proteins and peptides, playing a central role in molecular recognition processes. researchgate.net The rigid bicyclic structure of ABOC makes it an excellent candidate for inducing such turns. researchgate.netacs.org To investigate this property, model tripeptides have been synthesized with the (S)-ABOC unit incorporated at the second position. researchgate.netacs.org Analysis of these tripeptides using methods such as FT-IR, CD, NMR, and X-ray crystallography has confirmed that the ABOC residue effectively forces the peptide chain to adopt a reverse turn conformation. researchgate.netacs.org This turn-inducing capability is a direct consequence of the conformational constraints imposed by the bicyclic scaffold. researchgate.net
Contribution to Asymmetric Synthesis
The inherent chirality and rigid framework of 2-aminobicyclo[2.2.2]octane-2-carboxylic acid and its derivatives make them highly effective scaffolds for applications in asymmetric catalysis. nih.govacs.orgacs.org They have been successfully employed both as core components of organocatalysts and as chiral ligands for metal-catalyzed reactions. nih.govacs.org
ABOC-containing peptides have been developed as potent organocatalysts for asymmetric reactions. nih.govacs.org For example, a series of N-pyrrolidine-based α,β-peptide catalysts incorporating an ABOC residue were synthesized and evaluated in the asymmetric aldol (B89426) reaction between acetone (B3395972) and various p-substituted benzaldehydes. researchgate.net The catalytic performance was found to be highly dependent on both the amino acid sequence and, crucially, the absolute configuration of the ABOC residue. researchgate.net Tripeptide catalysts containing ABOC have also demonstrated the ability to catalyze aldol reactions, yielding products with high enantioselectivity, often with an enantiomeric excess greater than 90%. acs.org
Table 2: Performance of ABOC-Derived Organocatalysts in Asymmetric Aldol Reactions
| Catalyst Type | Reaction | Substrates | Result | Source(s) |
|---|---|---|---|---|
| N-pyrrolidine-based α,β-peptide with ABOC | Asymmetric Aldol Reaction | Acetone and p-substituted benzaldehydes | Catalytic properties dependent on amino acid sequence and ABOC configuration | researchgate.net |
Derivatives of the ABOC scaffold have been synthesized to serve as chiral ligands in metal-catalyzed asymmetric synthesis. nih.govacs.org A key derivative is the chiral diamine 1,2-diaminobicyclo[2.2.2]octane (DABO), which is synthesized from ABOC. nih.govacs.org By performing a double reductive condensation of DABO with various aldehydes, new chiral ligands have been constructed. acs.org These ligands have proven to be efficient in the copper-catalyzed asymmetric Henry reaction. acs.org Another related scaffold, cis-2,5-diaminobicyclo[2.2.2]octane, has been used to generate "salen" ligands that can encapsulate transition metals. acs.orgresearchgate.net These salen-metal complexes have shown consistent and predictable stereochemical outcomes in various reactions, underscoring the value of the bicyclooctane framework in creating a well-defined chiral environment for catalysis. acs.orgresearchgate.net
Applications in the Development of Diverse Chemical Libraries
The rigid, three-dimensional structure of this compound makes it an attractive scaffold for the construction of diverse chemical libraries. Its bifunctional nature, possessing both a primary amine and a carboxylic acid, provides two convenient points for chemical modification, allowing for the systematic introduction of a wide range of substituents. This versatility enables the generation of libraries of compounds with varied physicochemical properties, which are essential for screening in drug discovery and other life science applications.
The generation of chemical libraries based on the bicyclo[2.2.2]octane framework has been a subject of significant interest in medicinal chemistry. The inherent rigidity of this bicyclic system helps to pre-organize the appended functionalities in a well-defined spatial arrangement, which can lead to enhanced binding affinity and selectivity for biological targets.
One notable approach to creating a diverse library of bicyclo[2.2.2]octane derivatives involves a multi-step synthetic sequence that allows for the introduction of multiple points of diversity. While not starting directly from this compound, the principles of this methodology highlight the potential of this scaffold. In a representative synthesis, a final library of compounds was generated with five distinct sites for introducing chemical diversity. psu.edu This was achieved through a carefully orchestrated series of reactions, including Michael additions and reductive aminations, on a bicyclo[2.2.2]octanone core. psu.edu This strategy underscores how the bicyclo[2.2.2]octane skeleton can be systematically functionalized to explore a broad chemical space.
The primary amine and carboxylic acid groups of this compound are amenable to a wide array of chemical transformations, making this compound a valuable building block for parallel synthesis and the creation of combinatorial libraries. enamine.net The carboxylic acid can be readily converted to amides, esters, and other derivatives, while the amino group can be acylated, alkylated, or used in reductive amination reactions.
Below is an interactive data table illustrating a hypothetical library design based on the functionalization of the this compound scaffold. This demonstrates the potential for generating a diverse set of compounds from this versatile building block.
| Scaffold | R1 (Amine Functionalization) | R2 (Carboxylic Acid Functionalization) | Resulting Compound Structure |
| This compound | Acetyl | Methyl ester | N-Acetyl-2-aminobicyclo[2.2.2]octane-2-carboxylate |
| This compound | Benzoyl | Ethyl ester | N-Benzoyl-2-aminobicyclo[2.2.2]octane-2-carboxylate |
| This compound | Sulfonyl (e.g., Tosyl) | Amide (with Benzylamine) | N-Tosyl-2-aminobicyclo[2.2.2]octane-2-carboxamide |
| This compound | Reductive amination (with Acetone) | Propyl ester | N-Isopropyl-2-aminobicyclo[2.2.2]octane-2-carboxylate |
This table represents a conceptual library design to illustrate the synthetic versatility of the scaffold. The listed R groups are examples of the vast number of commercially available reagents that could be used to generate a large and diverse chemical library.
Detailed research into the synthesis of libraries specifically from this compound is an area of ongoing interest. The principles of combinatorial chemistry and the successful application of similar bicyclic scaffolds strongly support its utility in generating novel compound collections for high-throughput screening. psu.edu
Advanced Spectroscopic and Crystallographic Investigations of 2 Aminobicyclo 2.2.2 Octane 2 Carboxylic Acid Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is a primary tool for determining the stereochemistry and relative configurations of synthesized ABOC derivatives. mdpi.comresearchgate.net Both ¹H and ¹³C NMR analyses provide distinctive signatures that are attributable to the molecule's rigid bicyclic framework. nih.gov
In derivatives of ABOC, the proton signals of the bicyclic system typically appear in the upfield region of the ¹H NMR spectrum. For instance, in one study of a related derivative, the bicyclic protons resonated between δ = 1.19–1.75 ppm. The specific chemical shifts and, critically, the ³J(H,H) coupling constants are used to establish the relative configurations of substituents on the bicyclo[2.2.2]octane core. mdpi.comnih.gov
Furthermore, variable temperature NMR studies on peptides incorporating ABOC can reveal information about intramolecular hydrogen bonding. researchgate.net The temperature coefficient (Δδ/ΔT) of amide proton chemical shifts can distinguish between protons that are shielded from the solvent (involved in hydrogen bonds) and those that are solvent-exposed. researchgate.net
Table 1: Representative NMR Data for ABOC Derivatives
| Nucleus | Technique | Typical Chemical Shift (δ) / ppm | Key Findings |
| ¹H | 1D NMR | 1.1 - 1.8 (bicyclic protons) | Determination of relative stereochemistry through ³J(H,H) coupling constants. mdpi.comresearchgate.net |
| ¹³C | 1D NMR | Varies | Characterization of the bicyclic carbon framework, with unique shifts for bridgehead carbons. nih.gov |
| ¹H | Variable Temp. | Varies | Identification of intramolecular hydrogen bonds in ABOC-containing peptides. researchgate.net |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration and solid-state conformation of molecules. encyclopedia.pub This technique has been successfully applied to peptides and derivatives containing ABOC to unambiguously establish their three-dimensional structures. mdpi.comresearchgate.netresearchgate.netacs.org
X-ray crystallographic studies have shown that the highly constrained nature of the ABOC residue has a profound impact on the secondary structure of peptides. When incorporated into peptide chains, the (S)-ABOC isomer demonstrates a high propensity to induce reverse turns and helical structures. iucr.org For example, an α,β-hybrid tetrapeptide containing two (S)-ABOC residues was found to fold into a right-handed mixed 11/9 helix. iucr.org This folding is stabilized by specific intramolecular hydrogen bonds. In the crystal lattice, these folded oligomers are further linked by intermolecular hydrogen bonds, forming chains. iucr.org
Table 2: Crystallographic Data for an (S)-ABOC-Containing Tetrapeptide
| Parameter | Value / Description | Reference |
| Induced Secondary Structure | Right-handed mixed 11/9 helix | iucr.org |
| Stabilizing Interactions | Intramolecular i,i + 3 and i,i − 1 C=O⋯H—N hydrogen bonds | iucr.org |
| Crystal Packing | Oligomers linked by N—H⋯O=C hydrogen bonds into chains | iucr.org |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis in Solution
Circular Dichroism (CD) spectroscopy is an essential technique for analyzing the secondary structure of chiral molecules, particularly peptides, in solution. rsc.org This method measures the differential absorption of left- and right-circularly polarized light, providing information on the conformational preferences of the molecular backbone. rsc.org
For peptides incorporating (S)-ABOC, CD spectroscopy has been used to confirm the presence of ordered secondary structures, such as reverse turns, in solution. researchgate.netacs.org The CD spectra of these peptides often exhibit characteristic bands in the far-ultraviolet region (190–240 nm) that arise from the peptide amide bonds. rsc.orgrsc.org For example, the presence of a maximum around 220 nm is indicative of a helical or turn-like conformation, corroborating findings from solid-state X-ray diffraction and NMR studies. rsc.org The intensity of this band can also correlate with the length and stability of the folded peptide structure. rsc.org
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. mdpi.comacs.org In the context of ABOC and its derivatives, IR analysis provides clear evidence for the presence of the key amino and carboxylic acid moieties. u-szeged.humdpi.com
Table 3: Characteristic Infrared Absorption Frequencies for ABOC
| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Reference |
| Carboxylic Acid (O-H) | Stretch, broad | ~3300 | smolecule.com |
| Amino (N-H) | Stretch | ~3300 - 3500 | |
| Carboxylic Acid (C=O) | Stretch, strong | ~1700 | smolecule.com |
Computational and Theoretical Studies on 2 Aminobicyclo 2.2.2 Octane 2 Carboxylic Acid
Quantum Chemical Calculations of Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the fundamental electronic structure and three-dimensional geometry of molecules like 2-Aminobicyclo[2.2.2]octane-2-carboxylic acid. These calculations can provide precise data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape. For bicyclic systems, which possess a high degree of conformational rigidity, these calculations can accurately predict the most stable geometric arrangement of the atoms.
The electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential, are also accessible through quantum chemical methods. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability, while the electrostatic potential map reveals regions of the molecule that are electron-rich or electron-poor, guiding the understanding of intermolecular interactions. While specific computational studies on this compound are not extensively reported in the literature, data from similar bicyclic structures and amino acids can provide valuable insights. For instance, studies on other bicyclo[2.2.2]octane derivatives and amino acids have been performed using DFT methods like B3LYP with various basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)) to obtain optimized geometries and electronic properties. researchgate.netresearchgate.netresearcher.lifedoaj.org
Table 1: Predicted Molecular Geometry and Electronic Properties of this compound (Illustrative Data based on similar compounds)
| Parameter | Predicted Value | Method |
| C-C (bridge) bond length | ~1.55 Å | DFT/B3LYP |
| C-N bond length | ~1.47 Å | DFT/B3LYP |
| C=O bond length | ~1.22 Å | DFT/B3LYP |
| C-N-H bond angle | ~109.5° | DFT/B3LYP |
| HOMO Energy | ~ -6.5 eV | DFT/B3LYP |
| LUMO Energy | ~ -0.5 eV | DFT/B3LYP |
| Dipole Moment | ~ 2.5 D | DFT/B3LYP |
Note: The data in this table are illustrative and based on typical values for similar bicyclic amino acids and computational methods found in the literature. Specific values for this compound would require dedicated quantum chemical calculations.
Molecular Dynamics Simulations for Conformational Exploration
Due to the rigid nature of the bicyclo[2.2.2]octane skeleton, this compound is expected to have significantly reduced conformational freedom compared to acyclic β-amino acids. nih.gov Molecular dynamics (MD) simulations are a powerful computational technique to explore the accessible conformations of a molecule over time, providing a dynamic picture of its behavior in different environments, such as in solution.
For conformationally constrained molecules, MD simulations can help identify the most stable conformers and the energy barriers between them. Even in rigid systems, side chains and functional groups can exhibit rotational flexibility. In the case of this compound, MD simulations could elucidate the preferred orientations of the amino and carboxylic acid groups relative to the bicyclic core. Studies on dipeptides of bridged bicyclic β-amino acids have utilized accelerated molecular dynamics simulations to systematically investigate their intrinsic conformational propensities. Current time information in Edmonton, CA.nih.gov These studies have shown that while the main-chain conformation is largely fixed by the bicyclic ring, the rotation of terminal groups can be restricted to one or two energy minima. Current time information in Edmonton, CA.nih.gov Such simulations are crucial for understanding how these molecules might interact with biological targets or self-assemble into larger structures.
Table 2: Key Conformational Dihedrals in this compound and their Expected Behavior in MD Simulations
| Dihedral Angle | Description | Expected Behavior |
| C1-C2-C(O)-OH | Rotation of the carboxylic acid group | Likely restricted to a few stable orientations due to steric hindrance from the bicyclic frame. |
| N-C2-C1-C7 | Orientation of the amino group | Highly constrained by the rigid bicyclic structure. |
| H-N-C2-C1 | Amino group hydrogen orientation | May exhibit some rotational freedom, influencing hydrogen bonding capabilities. |
Note: The expected behaviors are inferred from the general principles of conformational analysis and studies on similar constrained bicyclic systems.
Computational Prediction of Reactivity and Stereochemical Outcomes
Computational chemistry provides valuable tools for predicting the reactivity of molecules and the stereochemical outcomes of chemical reactions. For this compound, computational methods can be used to model transition states of potential reactions, thereby predicting the most likely reaction pathways and the stereoselectivity of product formation.
For instance, in reactions involving the amino or carboxylic acid groups, computational models can help understand how the rigid bicyclic framework influences the approach of reagents and stabilizes or destabilizes transition states. The stereochemical outcome of many reactions is determined by the relative energies of diastereomeric transition states. Quantum chemical calculations can be employed to compute these energy differences with high accuracy. While specific computational studies on the reactivity of this compound are limited, research on related systems, such as the Diels-Alder reactions of spiro(bicyclo[2.2.2]octane-2,1′- nih.govnih.govcyclopentadiene), has demonstrated the utility of computational chemistry in understanding facial stereoselectivity. scirp.orgacs.org Similarly, theoretical studies on amino acid-catalyzed intramolecular aldol (B89426) cyclizations have provided insights into the origins of stereoselectivity. researchgate.net These approaches could be adapted to predict the outcomes of reactions involving this compound.
Development and Validation of Force Fields for Bicyclo[2.2.2]octane-based Systems
Accurate molecular dynamics simulations rely on the quality of the underlying force field, which is a set of parameters describing the potential energy of a system as a function of its atomic coordinates. For standard biomolecules like natural amino acids, well-established force fields such as AMBER and CHARMM are available. ambermd.orgnih.gov However, for non-standard amino acids like this compound, specific parameterization is often necessary to ensure the accuracy of simulations.
The development of force field parameters for a new molecule typically involves a multi-step process. First, quantum mechanical calculations are performed to obtain data on the molecule's geometry, vibrational frequencies, and conformational energy landscape. nih.govfrontiersin.org These quantum mechanical data are then used to parameterize the various terms in the force field, including bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic). This process often involves fitting the force field parameters to reproduce the quantum mechanical data as closely as possible.
Once a set of parameters is developed, it must be validated by comparing the results of MD simulations with experimental data, if available. For instance, simulated properties such as density, heat of vaporization, or NMR observables can be compared with their experimental counterparts. nih.govacs.orgresearchgate.net The development of a robust and validated force field for this compound and related bicyclic systems is crucial for enabling reliable computational studies of their dynamics, interactions, and behavior in complex biological environments. acs.orgacs.org
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Scope
Emerging areas of exploration include:
Asymmetric Catalysis: Development of novel catalytic systems, potentially utilizing transition metals or organocatalysts, to enable direct and highly enantioselective synthesis of the 2-amino-2-carboxylic acid stereoisomers. This would bypass the need for chiral resolution steps, which can be inefficient. rsc.org
Continuous Flow Chemistry: The adaptation of synthetic routes to continuous flow processes is a promising avenue. nih.gov Flow chemistry can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch methods.
Biocatalytic Methods: The use of enzymes to catalyze key steps in the synthesis could provide unparalleled stereoselectivity under mild reaction conditions, aligning with the growing demand for green chemistry practices.
Expanding the synthetic scope will also be critical. Future methodologies will likely aim to accommodate a wider range of functional groups on the bicyclic scaffold, enabling the creation of diverse libraries of derivatives for screening and application development. acs.org
Expansion of Applications in Advanced Materials Science
The inherent rigidity of the bicyclo[2.2.2]octane core makes 2-aminobicyclo[2.2.2]octane-2-carboxylic acid a compelling, yet largely unexplored, monomer for the synthesis of high-performance polymers. nih.gov Its bifunctional nature, possessing both an amine and a carboxylic acid group, allows it to be incorporated into polymer chains, such as polyamides.
Future research in this area is expected to investigate:
High-Thermal-Stability Polymers: The incorporation of this rigid, non-aromatic monomer into polyamide or poly(amide-imide) backbones could lead to materials with exceptionally high glass transition temperatures (Tg) and enhanced thermal stability. maastrichtuniversity.nlresearchgate.nettue.nl Research on aramids (aromatic polyamides) has shown that polymer chain rigidity is key to thermal resistance, and bicyclic structures offer a pathway to achieving this without relying solely on aromatic monomers. global-sci.com The synthesis of polyamides from other rigid bio-based monomers, such as those derived from galactaric acid, has demonstrated the potential for creating amorphous polymers with Tg values exceeding 200°C. maastrichtuniversity.nl
Mechanically Robust Materials: The constrained bicyclic structure can limit chain mobility, potentially leading to polymers with high tensile strength and modulus. By analogy, polyamides synthesized from other bicyclic or cyclic monomers have shown excellent mechanical properties. researchgate.net
Bio-based Polymers: As synthetic methods for bicyclic compounds evolve, there is potential to derive these monomers from renewable feedstocks, contributing to the development of sustainable, high-performance bio-based plastics. tue.nlalderbioinsights.co.uksemanticscholar.orgmdpi.com
The table below outlines potential polymer types and the projected property enhancements that could be achieved by incorporating this compound.
| Polymer Type | Monomer Functionality | Potential Property Enhancement | Rationale |
| Polyamides | Amino Acid (A-B type) | High Thermal Stability, High Rigidity | The constrained bicyclic structure restricts bond rotation, increasing the energy required for thermal degradation and deformation. researchgate.netglobal-sci.com |
| Poly(amide-imide)s | Diimide-diacid precursor | Flame Retardancy, Enhanced Mechanical Strength | Bicyclic structures have been successfully used in other poly(amide-imide)s to create thermally stable, flame-retardant materials. researchgate.net |
| Copolyesters | As a comonomer | Tunable Glass Transition Temp., Improved Modulus | Incorporation of rigid cyclic monomers into polyester (B1180765) chains is a known strategy to increase Tg and mechanical performance. semanticscholar.org |
This table is interactive. Click on the headers to sort the data.
Design of Next-Generation Bio-inspired Molecular Scaffolds
In medicinal and bio-organic chemistry, the rigid bicyclo[2.2.2]octane framework serves as an excellent starting point for designing molecules that mimic the secondary structures of peptides and proteins. nih.gov These peptidomimetics are of great interest as they often exhibit improved stability against enzymatic degradation compared to their natural peptide counterparts. nih.gov
Future directions in this field include:
Constrained Dipeptide Isosteres: The fixed distance and spatial orientation between the amino and carboxyl groups in this compound make it an ideal candidate to mimic dipeptide units within a larger peptide chain. mdpi.comibmmpeptide.com This can enforce specific conformations, such as β-turns or helical structures, which are crucial for biological activity.
Foldamer Development: Foldamers are unnatural oligomers that adopt well-defined three-dimensional structures. The closely related 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) has been shown to induce stable helical conformations in peptides. nih.govibmmpeptide.comibmmpeptide.com Future work will likely explore how the 2,2-substitution pattern of the target compound influences peptide folding, potentially leading to novel and predictable secondary structures with applications in catalysis and molecular recognition.
Scaffolds for Drug Discovery: The bicyclic core can be used as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. acs.orgbham.ac.uk By decorating the scaffold with different functional groups, large libraries of compounds can be generated and screened to identify new therapeutic leads. The rigidity of the scaffold reduces the entropic penalty upon binding to a target, which can lead to higher binding affinities. acs.org
Integration with Automated Synthesis and High-Throughput Methodologies
The progression of drug discovery and materials science relies heavily on the ability to rapidly synthesize and screen large numbers of compounds. This compound and its derivatives are well-suited for integration into these modern, high-throughput workflows.
Key areas for future development are:
Automated Solid-Phase Peptide Synthesis (SPPS): As a non-natural amino acid, protected derivatives of this compound can be incorporated into automated SPPS protocols. nih.govrsc.org This enables the routine synthesis of peptides and peptidomimetics containing this rigid structural element, facilitating systematic studies of its impact on structure and function.
Combinatorial Library Synthesis: The bicyclic scaffold is an ideal foundation for combinatorial chemistry. acs.org Methodologies for the parallel synthesis of bicyclo[2.2.2]octane derivatives using polymer-supported reagents have already been developed, paving the way for the high-throughput generation of compound libraries based on the 2-amino-2-carboxylic acid core. nih.gov
High-Throughput Screening (HTS): Once libraries of peptides or small molecules containing the bicyclic scaffold are synthesized, they can be subjected to HTS against various biological targets. caltech.edu Techniques such as phage display or mRNA display can be adapted to screen vast libraries of bicyclic peptides for high-affinity binders to proteins of interest, accelerating the discovery of new drug candidates and biological probes. acs.orgnih.gov
Q & A
Q. What are the key synthetic routes for enantiopure ABOC?
The enantioselective synthesis of ABOC typically involves asymmetric Diels–Alder cycloaddition using chiral acrylates. For example, a method developed by Songis et al. employs a chiral acrylate derived from (1R,2S)-norephedrine to yield bicyclic intermediates, followed by resolution via diastereomeric salt formation . Another approach involves reductive amination of bicyclo[2.2.2]octane-2-carboxylic acid derivatives under chiral catalysis, achieving enantiomeric excess (ee) >98% . Key steps include:
Q. How does ABOC stabilize secondary structures in foldamers?
ABOC’s rigid bicyclic framework restricts backbone torsion angles (φ/ψ) to narrow ranges, enforcing helical conformations in oligomers. For example:
- In α/β-hybrid peptides, ABOC stabilizes 11/9- and 18/16-helices by promoting trans-amide bonds and hydrogen-bonding networks .
- In oligoureas, ABOC maintains the canonical 12/10-helix via preorganized side-chain orientations, as confirmed by circular dichroism (CD) and X-ray crystallography .
Table 1 : Helical Parameters of ABOC-Containing Foldamers
| Foldamer Type | Helix Type | Stabilization Mechanism | Key Reference |
|---|---|---|---|
| α/β-Peptides | 11/9-helix | trans-amide bonds, H-bonding | |
| Oligoureas | 12/10-helix | Side-chain preorganization |
Advanced Research Questions
Q. How to design ABOC-containing tripeptides for enantioselective aldol catalysis?
ABOC-based tripeptides (e.g., ABOC-Pro-Pro) act as organocatalysts via enamine mechanisms. Design considerations include:
- Residue Selection : Proline at the second position enhances enamine formation, while a bulky third residue (e.g., tert-leucine) improves stereocontrol .
- Solvent Optimization : Use of polar aprotic solvents (e.g., DMF) increases reaction rates and enantioselectivity (up to 95% ee) .
- Mechanistic Analysis : DFT studies reveal that ABOC’s bridgehead amine directs substrate orientation via steric effects .
Q. How to resolve contradictions in helical stability data for ABOC-containing oligomers?
Conflicting reports on helix stability (e.g., 11/9- vs. 18/16-helices) arise from solvent polarity and oligomer length. For example:
- In methanol, α/β-peptides adopt 11/9-helices, while in chloroform, chain-length-dependent conversion to 18/16-helices occurs .
- Experimental Validation : Use variable-temperature NMR and CD to monitor conformational dynamics. For oligoureas, X-ray crystallography confirms solvent-independent 12/10-helix stability .
Q. What strategies improve enantioselectivity in ABOC-derived catalysts for asymmetric Henry reactions?
DABO (1,2-diaminobicyclo[2.2.2]octane), an ABOC derivative, is used to design chiral ligands. Optimization strategies include:
- Ligand Tuning : Substituents on DABO’s amine groups (e.g., electron-withdrawing groups) enhance Cu(II) coordination, achieving >90% ee .
- Reaction Conditions : Lower temperatures (–20°C) and additive screening (e.g., molecular sieves) mitigate side reactions .
Table 2 : Enantioselectivity of DABO Ligands in Henry Reactions
| Ligand Structure | Substrate Scope | ee (%) | Reference |
|---|---|---|---|
| DABO-Ph | Aromatic aldehydes | 92 | |
| DABO-CF3 | Aliphatic aldehydes | 88 |
Methodological Notes
- Stereochemical Analysis : Chiral HPLC (e.g., Chiralpak IA column) is critical for ee determination .
- Structural Characterization : Solid-state NMR and X-ray diffraction are recommended for foldamer analysis .
- Catalytic Screening : High-throughput robotic platforms enable rapid optimization of ABOC-derived catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
